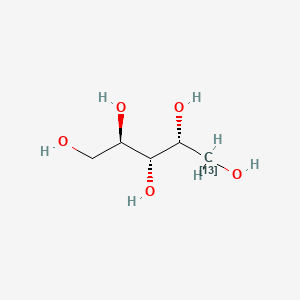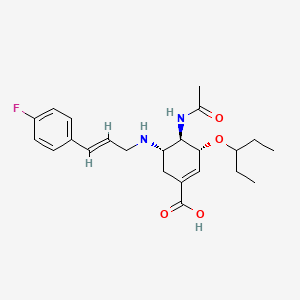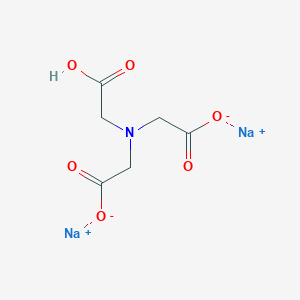
Atr-IN-22
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound exhibits potent anti-proliferative effects on MIAPaCa-2 cells with an IC50 value of less than 1 μM and demonstrates anti-tumor activity in colon cancer . ATR inhibitors like Atr-IN-22 are crucial in cancer research due to their role in DNA damage response pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Atr-IN-22 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to maintain consistency and safety standards.
Chemical Reactions Analysis
Types of Reactions
Atr-IN-22 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Atr-IN-22 has several scientific research applications, including:
Chemistry: Used as a tool to study DNA damage response pathways and the role of ATR in cellular processes.
Biology: Investigated for its effects on cell proliferation and apoptosis in various cancer cell lines.
Medicine: Explored as a potential therapeutic agent for treating cancers, particularly those with deficiencies in DNA repair mechanisms.
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery research
Mechanism of Action
Atr-IN-22 exerts its effects by inhibiting ATR, a key protein involved in the DNA damage response. ATR is activated in response to stalled DNA replication forks and promotes cell cycle checkpoints and DNA repair. By inhibiting ATR, this compound disrupts these processes, leading to increased DNA damage and cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
ATR-IN-23: Another potent ATR inhibitor with similar anti-proliferative effects on cancer cells.
Camonsertib (RP-3500): A selective ATR kinase inhibitor with potent antitumor effects.
Elimusertib (BAY-1895344): A highly selective ATR inhibitor with strong anti-tumor efficacy.
Uniqueness
Atr-IN-22 is unique due to its potent anti-proliferative effects on MIAPaCa-2 cells and its demonstrated anti-tumor activity in colon cancer. Its oral bioavailability and effectiveness at low concentrations make it a valuable compound in cancer research and therapy .
Properties
Molecular Formula |
C25H31N7O |
|---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
4-(dimethylamino)-1-[2-[(3R)-3-methylmorpholin-4-yl]-8-(1H-pyrazol-5-yl)-1,7-naphthyridin-4-yl]cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C25H31N7O/c1-17-15-33-13-12-32(17)22-14-20(25(16-26)8-4-18(5-9-25)31(2)3)19-6-10-27-24(23(19)29-22)21-7-11-28-30-21/h6-7,10-11,14,17-18H,4-5,8-9,12-13,15H2,1-3H3,(H,28,30)/t17-,18?,25?/m1/s1 |
InChI Key |
AJHXSHXLRKALJZ-ZEQOPOFZSA-N |
Isomeric SMILES |
C[C@@H]1COCCN1C2=NC3=C(C=CN=C3C4=CC=NN4)C(=C2)C5(CCC(CC5)N(C)C)C#N |
Canonical SMILES |
CC1COCCN1C2=NC3=C(C=CN=C3C4=CC=NN4)C(=C2)C5(CCC(CC5)N(C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(9Z,12Z)-octadeca-9,12-dienyl] (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12398016.png)
![[(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12398017.png)


![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(propan-2-ylamino)-1H-purin-6-one](/img/structure/B12398040.png)
![[(2R,4S,5R)-5-(4-carbamoyl-5-formamidoimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12398049.png)




![1-[(2R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12398077.png)


![[1-[[4-(methylamino)phenyl]methyl]piperidin-4-yl] N-benzhydrylcarbamate](/img/structure/B12398103.png)
